molecular formula C16H17FN2O2 B2633046 (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide CAS No. 1645573-84-7

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide

Cat. No.: B2633046
CAS No.: 1645573-84-7
M. Wt: 288.322
InChI Key: NNTQYTPUEXPMRC-UHFFFAOYSA-N
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Description

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide (CAS Number: 1645573-84-7) is a synthetic organic compound with a molecular formula of C16H17FN2O2 and a molecular weight of 288.32 . This proprietary molecule features a unique structure combining a 4-fluorophenyl group, a methyl-substituted propenamide backbone, and a cyano-tetrahydrofuran moiety. While the specific biological profile of this compound is under investigation, its structural features are of significant interest in medicinal chemistry and drug discovery. Compounds with similar substructures, such as cyanoquinolines and enamide derivatives, have been explored for their potential to modulate various biological targets. Research on analogous molecules indicates potential applications in areas such as kinase inhibition for oncology research and interaction with physiological receptors like TRPM8 . The presence of the enamide group and the electron-withdrawing cyano group can influence the compound's reactivity and its interaction with biological macromolecules, making it a valuable building block for synthesizing more complex molecules or a candidate for high-throughput screening. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own purity and identity analyses prior to use.

Properties

IUPAC Name

(Z)-N-[cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-11(8-12-2-4-14(17)5-3-12)16(20)19-15(9-18)13-6-7-21-10-13/h2-5,8,13,15H,6-7,10H2,1H3,(H,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQYTPUEXPMRC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)NC(C#N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)F)/C(=O)NC(C#N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the methylprop-2-enamide moiety: This step may involve condensation reactions with suitable amide precursors.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound belongs to a family of acrylamides with cyano and aryl substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Applications/Activities References
(Z)-2-cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide Methoxyphenyl instead of fluorophenyl; indole-ethylamide side chain ~363.4 Not explicitly stated; potential CNS activity
(Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512) Propylamide group; additional p-tolylacrylamido substituent ~379.4 Cellular activity studies (unspecified targets)
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide Trifluoromethylphenyl instead of fluorophenyl; furanmethyl group ~348.3 Agrochemical research (pesticide derivatives)
Cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylate Ester backbone; dichloroethenyl and cyclopropane groups (pyrethroid class) ~434.3 Insecticide (commercial name: cyfluthrin)

Key Observations

Aromatic Substitution Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to 4-methoxyphenyl () or 4-trifluoromethylphenyl ().

Heterocyclic Modifications :

  • The oxolan-3-ylmethyl group improves water solubility compared to furan-2-ylmethyl () or indole-ethyl () substituents, which are more lipophilic .
  • Furan and oxolane rings both confer rigidity but differ in metabolic pathways; furans are prone to oxidative ring opening, whereas oxolanes are more stable .

Biological Implications: The cyano group is a common feature in agrochemicals (e.g., cyfluthrin in ) due to its electrophilic reactivity, but in medicinal chemistry, it may act as a hydrogen-bond acceptor . Compound 2512 () demonstrates cellular activity, suggesting the acrylamide scaffold’s versatility in targeting enzymes or receptors, though specific mechanisms remain unelucidated .

Biological Activity

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features several notable structural elements:

  • A cyano group which may enhance its reactivity.
  • An oxolane ring , contributing to its three-dimensional structure and potentially influencing its biological interactions.
  • A fluorophenyl group , which can affect binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
Antitumor ActivityInhibits cancer cell proliferation in vitro.
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production.
Antimicrobial PropertiesExhibits activity against specific bacterial strains.

Case Studies

  • Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and mitochondrial membrane potential disruption.
  • Anti-inflammatory Mechanism : In a model of acute inflammation, administration of the compound resulted in a marked decrease in the levels of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases. The study suggested that this effect is mediated through the inhibition of NF-kB signaling pathways.
  • Antimicrobial Activity : Research indicated that the compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting a promising lead for further development as an antimicrobial agent.

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